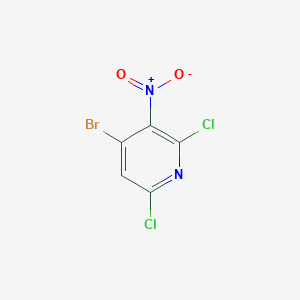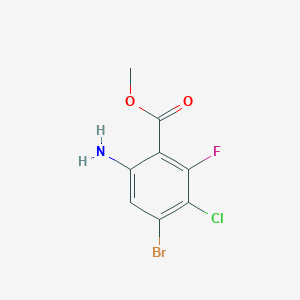![molecular formula C9H12O B8234436 3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
3-Ethylbicyclo[3.2.0]hept-3-en-6-one
Descripción general
Descripción
3-Ethylbicyclo[3.2.0]hept-3-en-6-one is an organic compound with the molecular formula C9H12O. It is a bicyclic ketone that features a unique structure, making it an interesting subject for chemical research. This compound is primarily used in the study of the separation of its enantiomers, which are molecules that are mirror images of each other .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be synthesized from 4-Ethyl-3-hydroxyhept-6-enoic acid. The preparation involves the following steps :
- Intermediate (39.0 g, 226 mmol), acetic anhydride (195 mL), and potassium acetate (51.4 g, 542 mmol) are added to a reaction flask.
- The reaction mixture is stirred at room temperature for 1 hour.
- The temperature is then raised to 130°C, and the reaction is stirred for 4 hours, monitored by gas chromatography.
- Water (200 mL) is added, and the mixture is extracted with ethyl acetate (200 mL × 3).
- The organic layer is washed with 1N sodium hydroxide (100 mL) and water (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product.
- The crude product is distilled under high vacuum to yield 16 g of this compound as a colorless to light yellow oily liquid with a yield of 51.6%.
Industrial Production Methods
An industrially feasible, robust, and economically viable process for the preparation of this compound has been developed, producing the compound with chiral purity greater than 99% .
Análisis De Reacciones Químicas
3-Ethylbicyclo[3.2.0]hept-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethylbicyclo[3.2.0]hept-3-en-6-one is mainly used in chemical research, particularly in the study of the separation of its enantiomers . It is also utilized in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes . Additionally, it is used to analyze extremophile enzymes (monooxygenase and hydrolases) in microorganisms isolated from deep-water petroleum reservoirs at high temperatures using fluorogenic assays and multibioreactions .
Mecanismo De Acción
The mechanism by which 3-Ethylbicyclo[3.2.0]hept-3-en-6-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it is used as an intermediate in the preparation of bicyclic γ-amino tetrazole derivatives, which have activity as α2δ ligands. These ligands regulate calcium channel density and voltage-dependent kinetics, playing a role in treating neuropathic pain and disorders of the central nervous system .
Comparación Con Compuestos Similares
3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be compared with other similar compounds such as:
Bicyclo[3.2.0]hept-2-en-6-one: Used in enantioselective Baeyer-Villiger oxidation and synthesis of chalcone derivatives.
(1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one: A stereoisomer with similar applications.
The uniqueness of this compound lies in its specific structure and the high chiral purity achievable in its industrial production, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-ethylbicyclo[3.2.0]hept-3-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGONAXSXKFDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
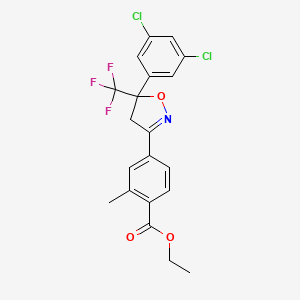


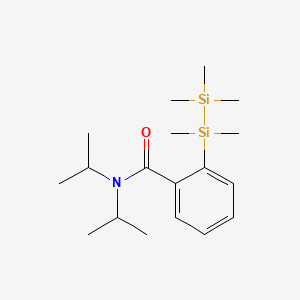

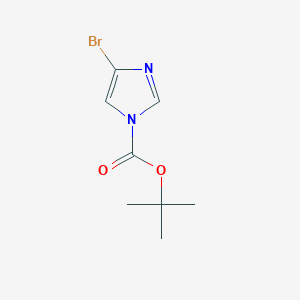

![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)
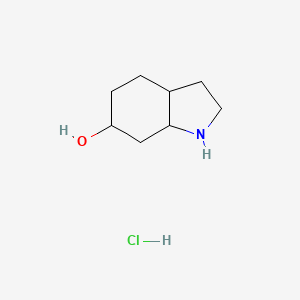
![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)

